molecular formula C28H19N3OS B2606467 (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile CAS No. 683258-32-4

(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile

Cat. No.: B2606467
CAS No.: 683258-32-4
M. Wt: 445.54
InChI Key: FRMFXYMCUORDDX-PTGBLXJZSA-N
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Description

The compound (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile is a complex organic molecule featuring a thiazole ring, a naphthalene moiety, and a phenoxyphenyl group

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets, including enzymes and receptors.

Medicine

Due to its potential biological activity, this compound might be explored for therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

Industry

In materials science, the compound could be used in the development of organic semiconductors, dyes, or as a precursor for advanced polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of a suitable α-haloketone with a thiourea derivative.

    Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a Suzuki coupling reaction using a naphthylboronic acid and a halogenated thiazole intermediate.

    Formation of the Prop-2-enenitrile Backbone: This involves a Knoevenagel condensation between an aldehyde and a malononitrile derivative.

    Introduction of the Phenoxyphenyl Group: This step can be accomplished through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the naphthalene moiety.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and naphthalene rings.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the naphthalene moiety could facilitate binding to hydrophobic pockets in proteins, while the nitrile group might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]prop-2-enenitrile
  • (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enenitrile

Uniqueness

The presence of the phenoxyphenyl group in (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially offering unique properties such as enhanced binding affinity or selectivity for certain targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(E)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(4-phenoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3OS/c29-17-23(18-30-24-12-14-26(15-13-24)32-25-8-2-1-3-9-25)28-31-27(19-33-28)22-11-10-20-6-4-5-7-21(20)16-22/h1-16,18-19,30H/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMFXYMCUORDDX-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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